![molecular formula C8H12N4O2 B14334700 N-(6-tert-Butyl-5-oxo-1,2,4-triazin-4(5H)-yl)formamide CAS No. 106131-71-9](/img/structure/B14334700.png)
N-(6-tert-Butyl-5-oxo-1,2,4-triazin-4(5H)-yl)formamide
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Overview
Description
N-(6-tert-Butyl-5-oxo-1,2,4-triazin-4(5H)-yl)formamide is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-tert-Butyl-5-oxo-1,2,4-triazin-4(5H)-yl)formamide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through cyclization reactions involving appropriate precursors such as nitriles or amidines.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides or tert-butyl alcohol in the presence of a strong base.
Formylation: The formamide group can be introduced through formylation reactions using formic acid derivatives or formamide itself.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-tert-Butyl-5-oxo-1,2,4-triazin-4(5H)-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution Reagents: Halides, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
N-(6-tert-Butyl-5-oxo-1,2,4-triazin-4(5H)-yl)formamide may have applications in various fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(6-tert-Butyl-5-oxo-1,2,4-triazin-4(5H)-yl)formamide will depend on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Pathway Modulation: The compound may influence various biochemical pathways, leading to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
6-tert-Butyl-1,2,4-triazin-5-one: A related triazine compound with similar structural features.
N-Formyl-1,2,4-triazine: Another triazine derivative with a formamide group.
tert-Butyl-1,2,4-triazine: A simpler triazine compound with a tert-butyl group.
Biological Activity
N-(6-tert-Butyl-5-oxo-1,2,4-triazin-4(5H)-yl)formamide is a compound belonging to the class of 1,2,4-triazine derivatives. This article provides an overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
The compound features a triazine ring with a tert-butyl group and a formamide substituent. It can be synthesized through various methods involving the reaction of amidrazones with dimethyl acetylenedicarboxylate, leading to derivatives with significant biological properties . The synthesis process often includes the use of pivaloyl cyanide and thiocarbohydrazide to form intermediates that are subsequently cyclized and methylated .
Antioxidant Properties
Research indicates that derivatives of 1,2,4-triazines exhibit notable antioxidant activity. A study demonstrated that hydrazones derived from 4-amino-6-(tert-butyl)-3-hydrazinyl-1,2,4-triazin-5(4H)-one showed the highest antioxidant activity among tested compounds . This suggests that modifications on the triazine core can enhance its biological efficacy.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of triazine derivatives. For instance, compounds related to this compound have shown promising results against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis and enzyme inhibition .
Antiviral Activity
The antiviral potential of triazine derivatives has been investigated in the context of HIV treatment. Specific modifications to the triazine structure have resulted in compounds that exhibit potent inhibitory effects against HIV reverse transcriptase . These findings suggest that this compound could be a candidate for further development as an antiviral agent.
Case Studies
- Synthesis and Biological Evaluation : A study synthesized various 5-oxo-1,2,4-triazine derivatives and evaluated their biological activities. The results indicated that specific substitutions on the triazine ring significantly influenced their antimicrobial and antioxidant properties .
- Structure-Activity Relationship (SAR) : Research into the SAR of triazine derivatives revealed that the presence of a tert-butyl group enhances lipophilicity and biological activity. Compounds with this modification demonstrated improved interaction with biological targets compared to their non-substituted counterparts .
Data Summary
Property | Description |
---|---|
Chemical Class | 1,2,4-Triazine Derivative |
Synthesis Method | Reaction with amidrazones |
Biological Activities | Antioxidant, Antimicrobial, Antiviral |
Notable Findings | High antioxidant activity; potential antiviral effects against HIV |
Properties
CAS No. |
106131-71-9 |
---|---|
Molecular Formula |
C8H12N4O2 |
Molecular Weight |
196.21 g/mol |
IUPAC Name |
N-(6-tert-butyl-5-oxo-1,2,4-triazin-4-yl)formamide |
InChI |
InChI=1S/C8H12N4O2/c1-8(2,3)6-7(14)12(10-5-13)4-9-11-6/h4-5H,1-3H3,(H,10,13) |
InChI Key |
VJQIANUCQNTHMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=CN(C1=O)NC=O |
Origin of Product |
United States |
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